molecular formula C20H28O2S B15168532 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one CAS No. 646517-75-1

4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one

Cat. No.: B15168532
CAS No.: 646517-75-1
M. Wt: 332.5 g/mol
InChI Key: RPMAYEUMVKMUOA-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyloxy group, a methyl group, and an octyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the benzyloxy, methyl, and octyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into thiols or other reduced forms.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur at different positions on the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiophene ring.

Scientific Research Applications

4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the development of materials with specific properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with DNA replication or transcription.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one include other substituted thiophenes, such as:

  • 4-(Methoxy)-5-methyl-5-octylthiophen-2(5H)-one
  • 4-(Ethoxy)-5-methyl-5-octylthiophen-2(5H)-one
  • 4-(Benzyloxy)-5-ethyl-5-octylthiophen-2(5H)-one

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which can impart unique chemical and physical properties. This uniqueness can make it particularly valuable for certain applications, such as in the development of specialized materials or as a specific probe in biochemical research.

Properties

CAS No.

646517-75-1

Molecular Formula

C20H28O2S

Molecular Weight

332.5 g/mol

IUPAC Name

5-methyl-5-octyl-4-phenylmethoxythiophen-2-one

InChI

InChI=1S/C20H28O2S/c1-3-4-5-6-7-11-14-20(2)18(15-19(21)23-20)22-16-17-12-9-8-10-13-17/h8-10,12-13,15H,3-7,11,14,16H2,1-2H3

InChI Key

RPMAYEUMVKMUOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C(=CC(=O)S1)OCC2=CC=CC=C2)C

Origin of Product

United States

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